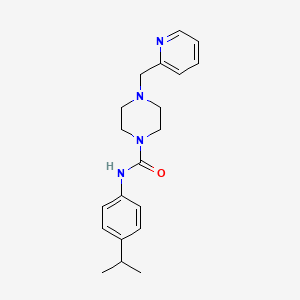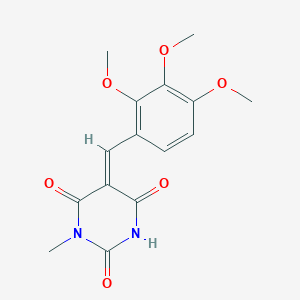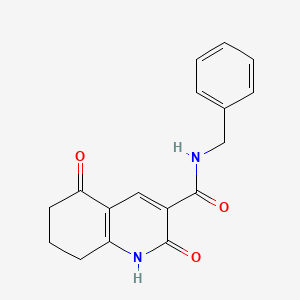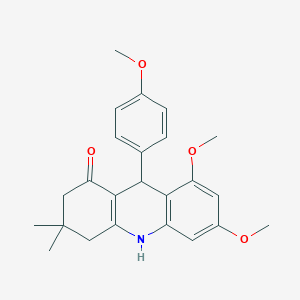![molecular formula C24H21F3N2O B4624034 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4624034.png)
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide often involves complex reaction sequences. For instance, Saitoh et al. (2001) demonstrated the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline through Pummerer-type cyclization, highlighting the enhancing effect of boron trifluoride diethyl etherate on cyclization processes. This process may offer insights into synthesizing related compounds by facilitating the cyclization step, potentially applicable to the compound of interest (Saitoh et al., 2001).
Molecular Structure Analysis
The molecular structure and crystallography of closely related compounds have been explored, providing a foundation for understanding the structural features of our compound of interest. Quintana et al. (2016) detailed the X-ray diffraction data of similar compounds, elucidating the molecular geometry and crystalline structure, which are critical for understanding the molecular interactions and stability of such compounds (Quintana et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and transformations of similar compounds have been studied to understand their chemical behavior better. For example, Liu et al. (2016) reported on visible light-promoted synthesis methods that could be relevant for modifying or synthesizing analogous compounds. Such reactions underpin the compound's reactivity towards light and potential photochemical applications (Liu et al., 2016).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are pivotal for understanding a compound's behavior in various conditions. Imai et al. (1984) investigated the synthesis and characterization of polyimides, providing insights into the solubility and thermal stability that could be analogous to the physical properties of the compound (Imai et al., 1984).
Chemical Properties Analysis
The chemical properties, such as reactivity with other chemicals, stability under different conditions, and potential for chemical modifications, are crucial. The work by Saitoh et al. (2003) on super acid-induced Pummerer-type cyclization reaction showcases the improved synthesis of chiral tetrahydroisoquinolines, indicating methods that could affect the chemical properties and synthesis efficiency of related compounds (Saitoh et al., 2003).
Wissenschaftliche Forschungsanwendungen
Synthesis of Polymers and Materials
Polyimides synthesized from aromatic diamines and tetracarboxylic dianhydrides exhibit high thermal stability and solubility in organic solvents, making them suitable for producing transparent, tough, and flexible films. These materials have potential applications in electronics and aerospace industries due to their exceptional thermal and mechanical properties (Imai, Maldar, & Kakimoto, 1984).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, compounds structurally related to 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide have been explored for their biological activity. For instance, the development of isoquinolones from benzamides and alkynes through oxidative ortho C-H activation offers a new methodology for synthesizing polycyclic amides with potential pharmacological applications (Song et al., 2010).
Synthetic Organic Chemistry
The abnormal substituent effects in the Bischler-Napieralski reaction of aromatic formamides leading to the production of azaazulene systems indicate the complexity and versatility of isoquinoline derivatives in synthetic organic chemistry. This highlights their role in constructing complex molecular architectures (Ishikawa et al., 2000).
Heterocyclic Chemistry
The reaction of N-Dichlormethylen-benzamid with amidines leading to the formation of oxo-s-triazines and further structural proofs by independent synthesis demonstrate the utility of isoquinoline derivatives in the synthesis of condensed triazines. These heterocyclic compounds are of interest due to their potential applications in pharmaceuticals and agrochemicals (Reimlinger, 1971).
Fluorescent Chemosensors
Isoquinoline derivatives have been utilized in the development of fluorescent chemosensors for metal ions. A specific example is the creation of a highly selective fluorescent chemosensor for Cobalt(II) ions, showcasing the relevance of these compounds in environmental monitoring and biological imaging (Liu et al., 2019).
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N2O/c25-24(26,27)21-9-11-22(12-10-21)28-23(30)19-7-5-17(6-8-19)15-29-14-13-18-3-1-2-4-20(18)16-29/h1-12H,13-16H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLWOULVFGWVPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B4623966.png)


![3-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4623983.png)
![N-(2-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4623990.png)
![methyl 3-chloro-6-{[(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}hydrazino)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4624000.png)

![5,6-dimethyl-2-[(4-methylbenzyl)thio]-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4624009.png)
![[(6-amino-1,3-benzothiazol-2-yl)thio]acetonitrile](/img/structure/B4624018.png)
![N-1,3-benzothiazol-2-yl-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4624028.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4624029.png)
![N-[2-(2-methoxyphenyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4624035.png)

